3,3,3-Trifluoropropane-1-thiol
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Overview
Description
3,3,3-Trifluoropropane-1-thiol is an organofluorine compound with the molecular formula C₃H₅F₃S It is characterized by the presence of three fluorine atoms attached to the first carbon of the propane chain and a thiol group (-SH) at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropane-1-thiol typically involves the reaction of 3,3,3-trifluoropropene with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and maximize the yield. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,3,3-Trifluoropropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
3,3,3-Trifluoropropene: Similar structure but lacks the thiol group.
3,3,3-Trifluoropropanol: Contains a hydroxyl group instead of a thiol group.
3,3,3-Trifluoropropylamine: Contains an amine group instead of a thiol group.
Uniqueness: 3,3,3-Trifluoropropane-1-thiol is unique due to the presence of both fluorine atoms and a thiol group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,3,3-trifluoropropane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3S/c4-3(5,6)1-2-7/h7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDTWHHINWNFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69412-76-6 |
Source
|
Record name | 3,3,3-trifluoropropane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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